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molecular formula C8H6ClN3O B1256521 2-Chloro-N-(cyanomethyl)pyridine-4-carboxamide CAS No. 113969-75-8

2-Chloro-N-(cyanomethyl)pyridine-4-carboxamide

Cat. No. B1256521
M. Wt: 195.6 g/mol
InChI Key: AJVPPRMYXQSRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04804762

Procedure details

2.4 g (0.056 mol) of sodium hydroxide was dissolved in 24 ml of water. 3.6 g (0.017 mol) of aminoacetonitrile sulfate was added to the solution and the mixture was stirred at room temperature for 1 h and then cooled to 5° C. or below. A liquid mixture of 3.0 g (0.017 mol) of 2-chloroisonicotinoyl chloride and 30 ml of ether was added dropwise thereto at 5° C. or below lest unfavorable heat generation should occur. The mixture was then stirred at room temperature for 2 h to conduct a reaction. Water and ethyl acetate were added thereto to conduct extraction. The extract was washed with a saturated aqueous common salt solution, dried over anhydrous sodium sulfate and concentrated. The resulting crystals were recrystallized from a liquid mixture of n-hexane and ethyl acetate to obtain 2.7 g (yield: 81.2%) of the intended product as white crystals having a melting point of 131° to 132° C.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
81.2%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].S(O)(O)(=O)=O.[NH2:8][CH2:9][C:10]#[N:11].[Cl:12][C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][N:21]=1)[C:16](Cl)=[O:17].CCOCC>O.C(OCC)(=O)C>[C:10]([CH2:9][NH:8][C:16](=[O:17])[C:15]1[CH:19]=[CH:20][N:21]=[C:13]([Cl:12])[CH:14]=1)#[N:11] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
24 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NCC#N
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CN1
Name
Quantity
30 mL
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C. or below
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
at 5° C. or below
STIRRING
Type
STIRRING
Details
The mixture was then stirred at room temperature for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
a reaction
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
The extract was washed with a saturated aqueous common salt solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting crystals were recrystallized from a liquid mixture of n-hexane and ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)CNC(C1=CC(=NC=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 81.2%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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